Cas no 58625-96-0 (2-Pentenoic acid,2-methyl-, ethyl ester)
58625-96-0 structure
Product Name:2-Pentenoic acid,2-methyl-, ethyl ester
Numero CAS:58625-96-0
MF:C8H14O2
MW:142.195562839508
CID:373903
PubChem ID:6436311
Update Time:2025-04-19
2-Pentenoic acid,2-methyl-, ethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Pentenoic acid,2-methyl-, ethyl ester
- ethyl (E)-2-methylpent-2-enoate
- METHYL 2-PENTENOATE
- 2-methyl-pent-2-enoic acid ethyl ester
- 2-Methyl-pent-2-ensaeure-aethylester
- 2-Methyl-pent-2-en-saeure-ethylester
- EINECS 216-574-2
- EINECS 261-367-2
- ethyl 2-methyl-2-pentenoate
- Ethyl 2-methylpent-2-en-1-oate
- Ethyl (E)-2-methylpent-2-en-1-oate
- NS00082049
- 2-Pentenoic acid, 2-methyl-, ethyl ester
- 58625-96-0
- ETHYL 2-METHYL-2-PENTENOATE, TRANS-
- (E)-2-methyl-pent-2-enoic acid ethyl ester
- ethyl (E)-2-methyl-2-pentenoate
- ethyl 2-methylpent-2-enoate
- HYQYCHQAUPHFKX-VOTSOKGWSA-N
- AKOS006237400
- ETHYL (2E)-2-METHYLPENT-2-ENOATE
- ethyl (2E)-2-methyl-2-pentenoate
- A831954
- UNII-Q01A9HRA5X
- Q27286829
- ETHYL TRANS-2-METHYL-2-PENTENOATE [FHFI]
- (E)-ethyl 2-methylpent-2-enoate
- FEMA NO. 4290
- DTXSID6074962
- LMFA07010885
- ethyl 2-methyl-2(E)-pentenoate
- 1617-40-9
- Ethyl 2-methyl-2-pentenoate, (2E)-
- 2-Pentenoic acid, 2-methyl-, ethyl ester, (E)-
- 2-PENTENOIC ACID, 2-METHYL-, ETHYL ESTER, (2E)-
- Q01A9HRA5X
- Ethyl trans-2-methyl-2-pentenoate
- SCHEMBL134789
- CHEBI:180291
- (2E)-ethyl 2-methyl-2-pentenoate
- DTXSID101301931
-
- Inchi: 1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h6H,4-5H2,1-3H3/b7-6+
- Chiave InChI: HYQYCHQAUPHFKX-VOTSOKGWSA-N
- Sorrisi: O(CC)C(/C(/C)=C/CC)=O
Proprietà calcolate
- Massa esatta: 142.09900
- Massa monoisotopica: 142.099379685g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 4
- Complessità: 136
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- Punto di ebollizione: 81 °C
- PSA: 26.30000
- LogP: 1.90580
2-Pentenoic acid,2-methyl-, ethyl ester Letteratura correlata
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
58625-96-0 (2-Pentenoic acid,2-methyl-, ethyl ester) Prodotti correlati
- 14316-68-8(2-Butenoic acid,2-methyl-, 1,1'-anhydride, (2E,2'E)-)
- 5837-78-5(Ethyl tiglate)
- 1567-14-2(2-Methyl (E)-2-Methyl-2-pentenoate)
- 61692-83-9(Propyl tiglate)
- 7785-33-3(Geranyl tiglate)
- 8000-46-2(geranium oil from pelargonium grave-olens)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso